Piroxicam

Description

Properties

IUPAC Name |

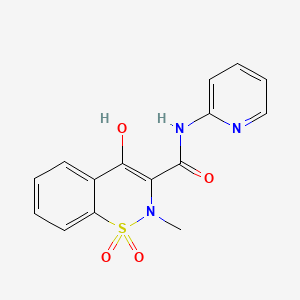

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021170 | |

| Record name | Piroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Piroxicam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L | |

| Record name | SID856007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36322-90-4 | |

| Record name | Piroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36322-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroxicam [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piroxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-200 °C, 198 - 200 °C | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Piroxicam's Mechanism of Action on Cyclooxygenase Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This guide provides an in-depth examination of this compound's mechanism of action on the COX-1 and COX-2 pathways. It includes a compilation of quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant biological and experimental processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and inflammation research.

Introduction to this compound

This compound is a well-established NSAID used for the management of pain and inflammation associated with various conditions, most notably rheumatoid arthritis and osteoarthritis.[4][5] Its primary pharmacological action is the inhibition of prostaglandin (B15479496) synthesis.[6] Prostaglandins (B1171923) are lipid autacoids that play a crucial role in mediating inflammation, pain, and fever.[4][7] By blocking the production of prostaglandins, this compound effectively alleviates the symptoms of inflammatory disorders.[2] this compound is known for its long elimination half-life, which allows for once-daily dosing.[2]

The Cyclooxygenase (COX) Pathways

Cyclooxygenase, also known as prostaglandin-endoperoxide synthase, is the key enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins.[8] There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic physiological functions.[8] These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][7]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions.[8] Its expression is induced by inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[7] The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain, and fever.[2]

This compound's Mechanism of Inhibition

This compound functions as a non-selective inhibitor of both COX-1 and COX-2, meaning it blocks the activity of both isoforms.[2][3] By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[5] The inhibition of COX-2 is responsible for this compound's desired anti-inflammatory and analgesic effects.[7] However, its simultaneous inhibition of the constitutively active COX-1 isoform is associated with an increased risk of gastrointestinal side effects, such as ulceration and bleeding, due to the disruption of the protective prostaglandin lining in the stomach.[2]

The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by this compound.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values can vary depending on the specific assay conditions and the source of the enzymes.

| Enzyme | Assay Type | IC50 (µM) | Reference |

| COX-1 | Human Monocytes | 47 | [9] |

| Human Whole Blood Assay | 0.76 | [2] | |

| COX-2 | Human Monocytes | 25 | [9] |

| Human Whole Blood Assay | 8.99 | [2] |

The ratio of IC50 values for COX-1 versus COX-2 is often used to express the selectivity of an NSAID. A lower ratio indicates a higher selectivity for COX-1, while a higher ratio indicates a preference for COX-2. Based on the data from the human whole blood assay, this compound shows a preference for inhibiting COX-1 over COX-2.[2]

Experimental Protocols for Assessing COX Inhibition

A variety of in vitro and ex vivo assays are utilized to determine the inhibitory activity of compounds like this compound on COX enzymes. Below are detailed methodologies for two commonly employed assays.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment. COX-1 activity is assessed by measuring thromboxane (B8750289) B2 (TXB2) production during blood clotting, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) levels after stimulation with lipopolysaccharide (LPS).[10]

Materials:

-

Freshly drawn human venous blood

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2

-

Centrifuge

-

Incubator (37°C)

Protocol for COX-1 Inhibition:

-

Aliquot 1 mL of fresh whole blood into tubes.

-

Add various concentrations of this compound or vehicle control to the tubes.

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting.[5]

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store it at -20°C or below until analysis.

-

Measure the concentration of TXB2 in the serum using a specific EIA kit, following the manufacturer's instructions.

-

Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

Protocol for COX-2 Inhibition:

-

Aliquot 1 mL of fresh whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Add various concentrations of this compound or vehicle control.

-

Add LPS to a final concentration of 1-10 µg/mL to induce COX-2 expression.[10]

-

Incubate the tubes at 37°C for 24 hours.[5]

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store it at -20°C or below until analysis.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit, following the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

Fluorometric Assay for COX Activity

This in vitro assay measures the peroxidase activity of purified COX enzymes. The assay utilizes a probe that fluoresces upon oxidation by the peroxidase component of the COX enzyme in the presence of a cofactor and arachidonic acid.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well opaque microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

In a 96-well plate, add the purified COX-1 or COX-2 enzyme to designated wells.

-

Add various concentrations of this compound or vehicle control to the wells containing the enzyme.

-

Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

-

Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

The following diagram provides a generalized workflow for determining COX inhibition.

References

- 1. assaygenie.com [assaygenie.com]

- 2. This compound, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]

- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. rndsystems.com [rndsystems.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. imsear.searo.who.int [imsear.searo.who.int]

- 9. pedworld.ch [pedworld.ch]

- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Characterization of Piroxicam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has been a cornerstone in the management of pain and inflammation associated with various musculoskeletal and joint disorders.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1] However, like many traditional NSAIDs, its therapeutic use can be limited by gastrointestinal side effects. This has spurred considerable interest in the synthesis of this compound derivatives with the aim of enhancing its pharmacological profile, improving its safety, and exploring novel therapeutic applications. This technical guide provides an in-depth overview of the synthesis and structural characterization of various this compound derivatives, including esters, sulfonates, N-acylhydrazones, and metal complexes. Detailed experimental protocols, tabulated quantitative data, and visual workflows are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

I. Synthesis of this compound Derivatives

The versatile structure of this compound, with its enolic hydroxyl group, offers a prime site for chemical modification. The following sections detail the synthetic methodologies for key classes of this compound derivatives.

O-Acylated and O-Sulfonylated Derivatives (Esters and Sulfonates)

The enolic hydroxyl group of this compound can be readily acylated or sulfonylated to produce ester and sulfonate derivatives, respectively. These modifications are often explored to develop prodrugs with improved gastrointestinal tolerance.[2]

Experimental Protocol: General Procedure for the Synthesis of this compound Esters and Sulfonates [3]

-

Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent such as chloroform (B151607) at room temperature.

-

Addition of Base: Add triethylamine (B128534) (1.2 equivalents) to the solution.

-

Acylation/Sulfonylation: Add the corresponding acyl chloride or sulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 6 hours).

-

Work-up: Pour the reaction mixture into ice water and extract with chloroform.

-

Purification: Wash the combined organic layers with 5% NaOH solution, followed by 5% HCl solution, and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the residue by recrystallization from a suitable solvent system (e.g., chloroform-ethyl acetate) to yield the final product.

A general workflow for this synthesis is depicted below.

Caption: General synthesis of O-acylated and O-sulfonylated this compound derivatives.

Table 1: Synthesis and Physicochemical Data of Selected this compound Esters and Sulfonates [3]

| Compound | Reagent | Yield (%) | Melting Point (°C) |

| 4a | Acetyl chloride | 75 | 198-200 |

| 4b | Benzoyl chloride | 82 | 210-212 |

| 4f | 4-Methoxybenzoyl chloride | 85 | 188-190 |

| 5a | Methanesulfonyl chloride | 70 | 202-204 |

| 5b | p-Toluenesulfonyl chloride | 78 | 220-222 |

N-Acylhydrazone Derivatives

N-acylhydrazone derivatives of this compound have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities.[4] The synthesis typically involves a two-step process starting from a this compound precursor.

Experimental Protocol: Synthesis of this compound N-Acylhydrazone Derivatives [4][5]

Step 1: Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide (16) [5]

-

A mixture of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (15) and hydrazine (B178648) hydrate (B1144303) (80%) in ethanol (B145695) is stirred under reflux for 2 hours.

-

The mixture is partially concentrated under vacuum, followed by the addition of water and 37% HCl until precipitation occurs.

-

The resulting solid is filtered and washed with water and cold ethanol to furnish the hydrazide intermediate.

Step 2: General Procedure for the Preparation of N-Acylhydrazone Derivatives (14a-h) [4]

-

A mixture of the hydrazide intermediate (16) and the corresponding aromatic or heteroaromatic aldehyde (1 equivalent) in absolute ethanol containing a drop of 37% hydrochloric acid is stirred at room temperature for approximately 30 minutes.

-

The reaction mixture is then poured into cold water and filtered.

-

The residue is washed with water and hot hexane (B92381) and dried under vacuum to yield the desired N-acylhydrazone derivatives.

The synthetic pathway for N-acylhydrazone derivatives is illustrated in the following diagram.

Caption: Synthesis of this compound N-acylhydrazone derivatives.

Table 2: Synthesis and Physicochemical Data of Selected this compound N-Acylhydrazone Derivatives [4]

| Compound | Aldehyde Reagent | Overall Yield (%) | Melting Point (°C) |

| 14a | Benzaldehyde | 55 | 240-242 |

| 14b | 4-Nitrobenzaldehyde | 63 | 280-282 |

| 14c | 4-Chlorobenzaldehyde | 58 | 268-270 |

| 14f | Thiophene-2-carboxaldehyde | 48 | 255-257 |

| 14g | Biphenyl-4-carboxaldehyde | 52 | 278-280 |

Metal Complexes of this compound

This compound can act as a ligand, coordinating with various metal ions to form metal complexes. These complexes have been investigated for their potential as antibacterial and anticancer agents.[6][7] The synthesis generally involves the reaction of this compound with a metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of this compound Metal Complexes [7]

-

Preparation of Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Preparation of Metal Salt Solution: Dissolve the metal salt (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent.

-

Complexation: Add the metal salt solution dropwise to the this compound solution with continuous stirring.

-

pH Adjustment (if necessary): Adjust the pH of the reaction mixture to facilitate complex formation.

-

Isolation: The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and dried.

The formation of this compound metal complexes can be represented by the following workflow.

Caption: General workflow for the synthesis of this compound metal complexes.

II. Structural Characterization

The synthesized this compound derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Characterization

2.1.1. Infrared (IR) Spectroscopy

FTIR spectroscopy is a crucial tool for identifying the functional groups present in the synthesized derivatives. Key vibrational frequencies provide evidence of successful derivatization.

Table 3: Key FTIR Spectral Data (cm⁻¹) for this compound and its Derivatives

| Functional Group | This compound[8] | O-Acylated Derivative (Ester)[3] | N-Acylhydrazone Derivative[4] |

| O-H (enolic) | ~3338 | Absent | Present |

| N-H (amide) | ~1531 | ~1530 | ~3335, ~3282 |

| C=O (amide) | ~1628 | ~1630 | ~1621 |

| C=O (ester) | - | ~1750 | - |

| S=O (sulfone) | ~1351, ~1182 | ~1350, ~1180 | ~1344 |

| C=N (imine) | - | - | ~1600 |

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound derivatives. The chemical shifts and coupling constants provide valuable information about the molecular framework.

Table 4: Selected ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆ for this compound and its Derivatives [4][9]

| Proton | This compound | N-Acylhydrazone Derivative (14a)[4] |

| N-CH₃ | ~2.8 | ~2.8 |

| Aromatic-H | ~7.6-8.2 | ~7.2-8.3 |

| Pyridyl-H | ~7.0-8.3 | ~7.1-8.4 |

| OH (enolic) | ~12.5 | ~14.42 |

| NH (amide) | ~10.5 | ~12.23 (CONH) |

| N=CH (imine) | - | ~8.52 |

Table 5: Selected ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆ for this compound and its Derivatives [4][10]

| Carbon | This compound | N-Acylhydrazone Derivative (14a)[4] |

| N-CH₃ | ~35 | ~35 |

| Aromatic-C | ~120-140 | ~120-140 |

| Pyridyl-C | ~115-150 | ~115-150 |

| C=O (amide) | ~168 | ~165 |

| C-OH (enolic) | ~160 | ~157.56 |

| C=N (imine) | - | ~144.70 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This compound itself is known to exist in different polymorphic forms.[11] The crystal structures of several this compound derivatives and cocrystals have also been determined, offering insights into intermolecular interactions.[12]

III. Conclusion

The synthesis of this compound derivatives represents a promising avenue for the development of new therapeutic agents with improved efficacy and safety profiles. This technical guide has provided a comprehensive overview of the synthetic methodologies and structural characterization techniques for key classes of this compound derivatives. The detailed experimental protocols, tabulated data, and visual workflows are intended to facilitate further research and innovation in this important area of medicinal chemistry. The continued exploration of novel this compound derivatives holds the potential to yield new drug candidates for the treatment of inflammatory diseases and other conditions.

References

- 1. This compound | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization, molecular modeling studies, and biological evaluation of metal this compound complexes (M = Ni(II), Pt(IV), Pd(II), Ag(I)) as antibacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, investigation and spectroscopic characterization of this compound ternary complexes of Fe(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) with glycine and DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and dynamical characterization of this compound by 1H- and 13C-NMR relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. X-ray studies on this compound modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In-Silico Studies of Piroxicam Binding with COX-1 and COX-2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][2][3] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing similar catalytic mechanisms, differ in their physiological roles and expression patterns.[4] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme upregulated during inflammation.[4][5] The non-selective nature of this compound, inhibiting both COX-1 and COX-2, is responsible for its therapeutic efficacy as well as its associated gastrointestinal side effects.[1][2] In-silico computational methods, including molecular docking and molecular dynamics, are indispensable tools for elucidating the molecular interactions between this compound and the COX isoforms, providing critical insights for the rational design of more selective and safer NSAIDs.[5][6] This guide provides a technical overview of these computational approaches, detailing the binding characteristics of this compound and the experimental protocols for its study.

Structural Differences in COX-1 and COX-2 Active Sites

The differential binding of inhibitors to COX-1 and COX-2 is primarily governed by structural variations within their active sites. Although the isoforms share approximately 60% sequence identity, a few key amino acid substitutions create significant differences in the volume and shape of their substrate-binding channels.[4][7]

-

Active Site Volume: The active site of COX-2 is approximately 17-25% larger than that of COX-1.[4][8]

-

Key Amino Acid Substitutions: The most critical difference lies at position 523. COX-1 possesses a bulky isoleucine (Ile523), which constricts the active site. In contrast, COX-2 has a smaller valine (Val523) at this position.[5][7] This substitution, along with others like Ile434 in COX-1 to Val434 in COX-2, opens up a larger, more flexible side pocket in the COX-2 active site that is absent in COX-1.[4][8]

-

Residue Differences: Other differing residues that contribute to the distinct microenvironments of the active sites include His513 in COX-1 versus Arg513 in COX-2, and Phe503 in COX-1 versus Leu503 in COX-2.[8] These differences allow COX-2 to accommodate bulkier inhibitors, a feature exploited in the design of COX-2 selective drugs.[5]

In-Silico Experimental Protocols

Computational studies are pivotal in predicting and analyzing the binding modes and affinities of ligands like this compound to their protein targets. The typical workflow involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[5]

-

Protein and Ligand Preparation:

-

Protein: Obtain the 3D crystal structures of human COX-1 and COX-2 from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using a force field (e.g., CHARMM, AMBER).

-

Ligand: Obtain the 3D structure of this compound from a database like PubChem.[3] Optimize its geometry and assign partial charges.

-

-

Grid Generation: Define the active site for docking. This is typically done by creating a grid box centered on the key catalytic residues (e.g., Arg120, Tyr355, Ser530) identified from crystallographic studies of other NSAIDs bound to COX enzymes.[9][10]

-

Docking Simulation: Perform the docking using software such as AutoDock, FlexX, or PyRx.[11][12][13] The software will explore various conformations and orientations of this compound within the defined active site.

-

Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding free energy (ΔG). The pose with the lowest energy score is considered the most probable binding mode. Analyze the interactions (hydrogen bonds, hydrophobic contacts) between this compound and the active site residues.

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time under simulated physiological conditions.[14][15][16]

-

System Setup: Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment. Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to a target temperature (e.g., 300 K) and then equilibrate it under constant pressure (e.g., 1 atm) to ensure the system reaches a stable state. This is typically a two-step process involving NVT (constant volume) followed by NPT (constant pressure) ensembles.

-

Production Run: Run the production MD simulation for a significant duration (e.g., 50-100 nanoseconds) using software like GROMACS or AMBER.[14]

-

Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability and dynamics of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein-ligand complex.[16]

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.[16]

-

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds over time.

-

Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate a more accurate estimation of the binding free energy.[16]

-

Data Presentation: this compound-COX Binding Analysis

In-silico studies reveal that this compound binds effectively to both COX-1 and COX-2, consistent with its non-selective inhibition profile.[5] It achieves this through a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site.[5]

| Target | Method | Binding Energy / Score (kcal/mol) | Inhibition Constant (Ki) | Reference |

| COX-1 | Docking (FlexX) | Reported as having the highest free energy of binding compared to aspirin (B1665792) and nimesulide. | Not specified | [11] |

| COX-2 | Docking (FlexX) | Reported as having the highest free energy of binding compared to aspirin and nimesulide. | Not specified | [11] |

| COX-1 | In-vitro assay | IC₅₀: Varies by study | Not specified | [17] |

| COX-2 | In-vitro assay | IC₅₀: Varies by study | Not specified | [17] |

Note: Specific, consistent binding energy values from computational studies are sparse in the reviewed literature, often presented in comparative rather than absolute terms. The inhibitory concentration (IC₅₀) values from in-vitro assays confirm activity but are not direct measures of binding energy.

| Enzyme | Interacting Residue | Type of Interaction | Significance | Reference |

| COX-1 & COX-2 | Arg120 | Hydrogen Bond, Salt Bridge | Crucial for anchoring the inhibitor at the channel entrance. Mutation abolishes inhibition. | [9][10] |

| COX-1 & COX-2 | Tyr355 | Hydrogen Bond | Important for positioning the inhibitor. Mutation abolishes inhibition. | [9] |

| COX-1 & COX-2 | Ser530 | Hydrogen Bond (Water-mediated) | Part of the catalytic machinery; key interaction for oxicams. | [9] |

| COX-1 & COX-2 | Tyr385 | Hydrogen Bond (Water-mediated) | Key catalytic residue. | [7][9] |

| COX-2 | Val523 | Hydrophobic | The smaller residue (vs. Ile523 in COX-1) allows access to the selectivity side pocket. | [5][7] |

| COX-2 | Arg513 | Polar Interaction | Residue within the larger COX-2 active site that can interact with polar moieties. | [8] |

| COX-2 | Phe518 | Hydrophobic | Forms part of the side pocket unique to COX-2. | [10][18] |

Mandatory Visualizations

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ijirt.org [ijirt.org]

- 3. This compound | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases | Rambam Maimonides Medical Journal [rmmj.org.il]

- 5. imsear.searo.who.int [imsear.searo.who.int]

- 6. Rational Design Strategies for Development of Non-selective COX – Inhibitor this compound: A Comprehensive Review | International Journal of Pharmaceutical & Biological Archive [ijpba.info]

- 7. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Piroxicam in Animal Models: A Comprehensive Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), across various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is crucial for the interpretation of toxicology studies, for providing a basis for dose selection in nonclinical safety studies, and for predicting its pharmacokinetic profile in humans.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound exhibits considerable variability across different animal species. Key parameters are summarized below to facilitate interspecies comparison.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models

| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (L/h/kg) | Bioavailability (%) | Reference(s) |

| Rat | 0.6 | IM | 6-9 | 5.1 | ~0.5 | - | - | - | - | [1][2][3] |

| 0.6 | IA | 6-9 | 5.1 | ~0.5 | - | - | - | ~85 (relative to IM) | [1][2] | |

| 20 | Oral | 5 | - | - | - | - | - | - | [4] | |

| - | - | 8 ± 2 (male) | - | - | - | - | - | - | [5] | |

| - | - | 27 ± 12 (female) | - | - | - | - | - | - | [5] | |

| Dog | 0.3 | IV | 40.2 | - | - | - | 0.29 ± 0.02 | 0.066 | - | [6][7] |

| 0.3 | Oral | 40.2 | - | 3.1 ± 1.0 | - | - | - | 100 | [6][7] | |

| 20 | Oral | - | - | - | - | - | - | - | [8] | |

| - | - | 38 ± 18 | - | - | - | - | - | - | [5] | |

| Rabbit | 5 | Oral | 3.45 ± 0.04 | 4.91 ± 0.05 | 1.5 | 31.66 ± 0.46 | - | - | - | [9] |

| 0.375 | IV | 1.38 | - | - | - | - | - | - | [10] | |

| 32 | Transdermal | - | - | - | - | - | - | 7.44 (relative to IV) | [10] | |

| - | - | 3 - 5.5 | - | - | - | - | - | Quantitative (Oral & Rectal) | [4] | |

| Monkey | 20 | Oral | - | - | - | - | - | - | - | [8][11] |

| Mouse | - | - | 5 | - | - | - | - | - | - | [4] |

| Cat | 0.3 | IV | 12 (8.6-14) | - | - | - | - | - | - | [12] |

| 0.3 | Oral | - | 0.519 | 3 | - | - | - | 80 (64-124) | [12] |

Abbreviations: T½ (Half-life), Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), Vd (Volume of distribution), Cl (Clearance), IM (Intramuscular), IA (Intra-articular), IV (Intravenous). Values are presented as mean ± standard deviation or range where available.

Metabolism of this compound

This compound undergoes extensive metabolism in laboratory animals, with the liver being the primary site of biotransformation. The metabolic pathways are generally consistent across species, although quantitative differences exist. The major metabolic transformations include hydroxylation and cyclodehydration.[8][11]

In rats, dogs, and rhesus monkeys, the primary metabolic pathway is the hydroxylation of the pyridyl ring to form 5'-hydroxythis compound.[8][11] Other identified metabolic routes include cyclodehydration, amide hydrolysis, decarboxylation, ring contraction, and N-demethylation.[8] Notably, rats also exhibit hydroxylation on the benzothiazine nucleus, a pathway not observed in dogs or monkeys.[8] The resulting metabolites are generally less active than the parent compound.[13] this compound's metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C9.[14]

Figure 1: Metabolic pathways of this compound in animal models.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on cited literature.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats, Beagle dogs, Rhesus monkeys, New Zealand white rabbits, and domestic cats have been commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.

-

Drug Administration:

-

Oral (p.o.): this compound is often administered as a suspension or solution via oral gavage.

-

Intravenous (i.v.): A solution of this compound is administered, typically through a cannulated vein (e.g., jugular, cephalic).

-

Intramuscular (i.m.): The drug is injected into a suitable muscle mass, such as the hind leg.[1]

-

Intra-articular (i.a.): For studies on localized effects, this compound is injected directly into the joint space, such as the knee.[1][15]

-

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the jugular vein or tail vein in rats, and cephalic or saphenous veins in larger animals.[1]

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The resulting plasma is then stored, typically at -20°C or lower, until analysis.[1][16]

-

Tissue Homogenization: For studies investigating tissue distribution, organs are harvested, weighed, and homogenized in a suitable buffer.

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices is predominantly achieved using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A widely used method for the determination of this compound in plasma and other biological fluids.[10][16]

-

Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.[15]

-

Chromatographic Conditions: A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.[10][17]

-

Detection: UV detection is frequently used, with the wavelength set around 330-360 nm.[10][17]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it suitable for low concentration measurements and metabolite identification.[15]

Figure 2: General experimental workflow for this compound pharmacokinetic studies.

Protein Binding

This compound is highly bound to plasma proteins, primarily albumin.[4][18][19] This extensive protein binding contributes to its long plasma half-life and relatively small volume of distribution.[4] The binding affinity appears to be high, and this compound has been shown to bind to both phenylbutazone (B1037) and diazepam binding sites on albumin.[18]

Conclusion

The pharmacokinetics and metabolism of this compound have been extensively studied in a variety of animal models. While the primary metabolic pathways are conserved, significant interspecies differences in pharmacokinetic parameters, such as half-life and bioavailability, are evident. This comprehensive guide, summarizing quantitative data and experimental methodologies, serves as a valuable resource for researchers and professionals in the field of drug development, aiding in the design and interpretation of nonclinical studies and facilitating the translation of these findings to the clinical setting.

References

- 1. biomolther.org [biomolther.org]

- 2. Comparison of this compound Pharmacokinetics and Anti-Inflammatory Effect in Rats after Intra-Articular and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of this compound pharmacokinetics and anti-inflammatory effect in rats after intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some pharmacokinetic properties and bioavailability by oral and rectal route of this compound in rodents and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of droxicam in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 8. Metabolism of this compound by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Analysis of this compound in the Rabbit Plasma and its Bioavailability after the Transdermal Administration of Patches -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]

- 11. researchgate.net [researchgate.net]

- 12. Single dose pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiinflammatory activity of metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Determination of this compound from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein binding of this compound studied by means of affinity chromatography and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plasma protein binding and interaction studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxicam's Anti-Inflammatory Properties: A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the anti-inflammatory effects of piroxicam, a widely used nonsteroidal anti-inflammatory drug (NSAID). We will delve into its primary mode of action, the inhibition of cyclooxygenase enzymes, and explore its multifaceted influence on various signaling pathways and cellular processes that are central to the inflammatory response. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex molecular interactions through detailed diagrams.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

This compound's principal anti-inflammatory, analgesic, and antipyretic properties stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), key lipid mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] By inhibiting both isoforms, this compound effectively reduces the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.

Prostaglandin (B15479496) Synthesis Pathway and this compound's Point of Intervention

The synthesis of prostaglandins is a multi-step enzymatic cascade. This compound intervenes at the initial and rate-limiting step, blocking the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2), by the COX enzymes. This action prevents the subsequent formation of various pro-inflammatory prostaglandins, such as PGE2.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay system employed.

| Drug | Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | Human Peripheral Monocytes | 47 | 25 | 1.9 | [2] |

| This compound | Human Whole Blood Assay | - | - | 0.08 | [3][4] |

COX-Independent Anti-Inflammatory Mechanisms

Beyond its well-established role as a COX inhibitor, this compound exerts its anti-inflammatory effects through several COX-independent mechanisms, primarily by modulating the function of neutrophils and interfering with key inflammatory signaling cascades.

Inhibition of Neutrophil Function

Neutrophils are key cellular mediators of acute inflammation. This compound has been shown to inhibit several critical neutrophil functions, including chemotaxis and the production of reactive oxygen species (ROS).

This compound dose-dependently inhibits the migration of neutrophils towards chemoattractants.[5]

| Drug | Condition | Inhibition of Chemotaxis | Reference |

| This compound | In vitro and in vivo | Dose-dependent inhibition | [5][6] |

This compound reduces the production of superoxide (B77818) anions by stimulated neutrophils, which are potent inflammatory mediators that contribute to tissue damage.[7][8] Treatment with this compound has been shown to decrease superoxide secretion by approximately 25% in isolated granulocytes from patients with rheumatoid arthritis and osteoarthritis.[8]

Modulation of Inflammatory Signaling Pathways

This compound has been demonstrated to influence several intracellular signaling pathways that are pivotal in orchestrating the inflammatory response.

Recent studies suggest that this compound and its analogues can modulate the interconnected Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways. One study revealed that a novel this compound analogue exerted its anti-inflammatory effects by inhibiting the MEK/ERK signaling pathway, which subsequently suppressed NF-κB activation. While this compound itself did not show a significant effect on NF-κB-related genes in one study, its analogues demonstrated the ability to upregulate the NF-κB inhibitor, IκBα (NFKBIA), and downregulate the adapter protein MyD88.[9]

This compound has been found to suppress the activation of the transcription factor Activator Protein-1 (AP-1) induced by stimuli such as ultraviolet B (UVB) radiation.[10] This inhibition of AP-1 activity by this compound appears to occur through a mechanism that is independent of its COX-2 inhibitory function.[10]

Effects on Matrix Metalloproteinases (MMPs)

Some in vitro and in silico studies have suggested that this compound may inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, a process that is heightened during inflammation and tissue remodeling. However, quantitative data on the IC50 values of this compound for MMPs are not consistently reported and require further investigation.

Regulation of Cytokine Production

This compound has been shown to modulate the production of various cytokines. In a study involving healthy volunteers, this compound treatment led to a decrease in the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), while increasing the levels of the anti-inflammatory cytokine IL-2.[11] Another study in geriatric patients with acute infections showed a significant decrease in IL-6 and IP-10/CXCL10 levels with this compound treatment.[12]

Experimental Protocols

This section provides a summary of the methodologies for key experiments used to elucidate the molecular mechanisms of this compound.

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in a physiologically relevant ex vivo system.

Methodology:

-

COX-1 Activity (Thromboxane B2 Production):

-

Whole blood samples are incubated with various concentrations of this compound or a vehicle control.

-

The blood is allowed to clot, which stimulates thrombin-induced platelet activation and subsequent thromboxane (B8750289) A2 (TXA2) production via COX-1.

-

TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2), typically by ELISA or radioimmunoassay.

-

The concentration of this compound that inhibits TXB2 production by 50% (IC50) is calculated.

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Heparinized whole blood samples are incubated with this compound or a vehicle control.

-

Lipopolysaccharide (LPS) is added to the samples to induce the expression and activity of COX-2 in monocytes.

-

The production of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by ELISA or radioimmunoassay.

-

The IC50 value for COX-2 inhibition is determined.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To assess the effect of this compound on the activity of gelatinases (MMP-2 and MMP-9).

Methodology:

-

Sample Preparation: Cell culture supernatants or tissue lysates are collected and mixed with a non-reducing sample buffer.

-

Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the directional migration of neutrophils.

Methodology:

-

Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., fMLP or IL-8), and the upper chamber contains a suspension of isolated neutrophils pre-incubated with various concentrations of this compound or a vehicle control.

-

Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence.

Measurement of Superoxide Production (Luminol- or Lucigenin-based Chemiluminescence Assay)

Objective: To quantify the effect of this compound on the production of superoxide by neutrophils.

Methodology:

-

Cell Preparation: Isolated neutrophils are pre-incubated with this compound or a vehicle control.

-

Stimulation and Detection: The neutrophils are stimulated with an agonist (e.g., PMA or fMLP) in the presence of a chemiluminescent probe such as luminol (B1675438) or lucigenin.

-

Measurement: The production of superoxide leads to the oxidation of the probe, resulting in the emission of light (chemiluminescence). The light intensity is measured over time using a luminometer. The total light emission or the peak chemiluminescence is used to quantify superoxide production.

Logical Relationship of this compound's Anti-Inflammatory Actions

This compound's anti-inflammatory efficacy is the result of a combination of its primary COX-inhibitory activity and its multifaceted COX-independent effects. The following diagram illustrates the logical flow of these interconnected mechanisms.

Conclusion

This compound's anti-inflammatory properties are a result of a complex interplay of molecular events. Its primary mechanism, the non-selective inhibition of COX-1 and COX-2, is well-established and leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins. However, a comprehensive understanding of its efficacy requires consideration of its COX-independent actions, including the modulation of neutrophil function and the inhibition of key inflammatory signaling pathways such as NF-κB and AP-1. This technical guide provides a detailed overview of these molecular mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their ongoing efforts to understand and leverage the therapeutic potential of this compound and similar anti-inflammatory agents.

References

- 1. revvity.com [revvity.com]

- 2. Modulating Properties of this compound, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of some anti-inflammatory drugs on human neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on the chemotaxis and random migration of polymorphonuclear leucocytes after induction of immune and non immune inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Superoxide production by polymorphonuclear leucocytes in rheumatoid arthritis and osteoarthritis: in vivo inhibition by the antirheumatic drug this compound due to interference with the activation of the NADPH-oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superoxide production by polymorphonuclear leucocytes in rheumatoid arthritis and osteoarthritis: in vivo inhibition by the antirheumatic drug this compound due to interference with the activation of the NADPH-oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulating Properties of this compound, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NS-398 and this compound suppress UVB-induced activator protein 1 activity by mechanisms independent of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of cytokine production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunomodulatory effect of NSAID in geriatric patients with acute infection: effects of this compound on chemokine/cytokine secretion patterns and levels of heat shock proteins. A double-blind randomized controlled trial. (ISRCTN58517443) - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxicam in Cancer Chemoprevention: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental data, and future directions of piroxicam as a chemopreventive agent.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has long been utilized for its analgesic and anti-inflammatory properties.[1] Beyond its conventional use, a substantial body of research has illuminated its potential as a chemopreventive agent against various malignancies.[2][3][4] This technical guide provides a comprehensive overview of the role of this compound in cancer chemoprevention, detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer prevention.

Core Mechanisms of Action

This compound exerts its anticancer effects through a combination of cyclooxygenase (COX)-dependent and independent pathways. These multifaceted mechanisms contribute to the inhibition of carcinogenesis by modulating inflammation, cell proliferation, apoptosis, and angiogenesis.

COX-Dependent Pathways

The most well-characterized mechanism of this compound is its non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6] These enzymes are critical in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are potent mediators of inflammation and are frequently overexpressed in premalignant and malignant tissues.[5][7]

-

Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, such as PGE2.[2][7] Elevated levels of PGE2 are associated with increased cell proliferation, inhibition of apoptosis, and promotion of angiogenesis in tumors.[2][8]

-

Modulation of the Tumor Microenvironment: The reduction in prostaglandins helps to create a less favorable microenvironment for tumor growth by decreasing inflammation-driven cellular processes.[9]

COX-Independent Pathways

Emerging evidence suggests that this compound's chemopreventive properties extend beyond COX inhibition.

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[5][10] One identified mechanism involves the generation of reactive oxygen species (ROS), leading to the hyperphosphorylation and activation of the Akt signaling pathway, which can paradoxically promote apoptosis in certain cellular contexts.[10] In mesothelioma cells, this compound, particularly in combination with cisplatin, activates caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively.[11]

-

Cell Cycle Arrest: this compound can inhibit cell cycle progression.[7][12] Studies in oral epithelial cell lines have demonstrated that this compound causes an accumulation of cells in the S phase of the cell cycle.[12] This cell cycle block is associated with a reduction in the protein levels of key cell cycle regulators, including cyclin A, cyclin B1, cyclin D1, and cdc2.[11][12]

-

Modulation of Signaling Pathways: this compound influences several signaling pathways crucial for tumorigenesis:

-

Wnt/β-catenin Signaling: In colon carcinogenesis models, this compound has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in the development of many cancers.[13]

-

PPARγ Activation: this compound can up-regulate the ligand-dependent transcription factor PPARγ, which has been associated with anti-tumor effects.[13]

-

c-kit and AKT Signaling: In combination with other agents like masitinib, this compound can inhibit the c-kit and AKT signaling pathways in oral squamous cell carcinoma.[14][15]

-

-

Inhibition of Angiogenesis: this compound has demonstrated anti-angiogenic properties, which are crucial for limiting tumor growth and metastasis.[16] In a canine model of bladder cancer, treatment with this compound was associated with a reduction in urine basic fibroblast growth factor (bFGF), a potent angiogenic factor.[17]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in cancer chemoprevention has been evaluated in numerous studies, providing valuable quantitative data on its effects on tumor incidence, multiplicity, and cellular processes.

Preclinical Studies in Animal Models

| Animal Model | Cancer Type | This compound Dose | Key Findings | Reference |

| Mlh1/Apc Mice | Intestinal Cancer | 60 ppm in diet for 9 weeks | 82% decrease in the mean number of tumors in the small intestine; increased apoptosis in the intestinal mucosa. | [3] |

| Mice | Urinary Bladder Cancer | 15 mg/kg in diet | 82% reduction in tumor incidence. | [18] |

| Mice | Urinary Bladder Cancer | 30 mg/kg in diet | 70% reduction in tumor incidence. | [18] |

| Rats | Colon Cancer | Not specified | Inhibited progression of invasive and non-invasive colon adenocarcinomas. | [19] |

| nu/nu Mice | Ovarian Cancer (xenograft) | 150 ppm in diet | Significantly suppressed tumor growth and prolonged survival. | [20] |

In Vitro Studies on Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Key Findings | Reference |

| Premalignant Human Oral Epithelial Cells | Oral Cancer | 181 µM | 50% inhibition of cell growth after 6 days of exposure. | [12] |

| Malignant Human Oral Epithelial Cells | Oral Cancer | 211 µM | 50% inhibition of cell growth after 6 days of exposure. | [12] |

| PLum-AD (murine prostate cancer) | Prostate Cancer | 750 µM for 72 hours | Approximately 25% decrease in cell proliferation. | [16] |

| PLum-AI (murine prostate cancer) | Prostate Cancer | 750 µM for 72 hours | Approximately 53% decrease in cell proliferation. | [16] |

| Human Breast Cancer Cells (MCF-7) | Breast Cancer | Not specified | Induced reactive oxygen species (ROS) generation and apoptotic cell death. | [10] |

Clinical and Veterinary Studies

| Species | Cancer Type | This compound Dose | Key Findings | Reference |

| Dogs | Invasive Urinary Bladder Cancer | 0.3 mg/kg/day | Induced remission in 18% of dogs and resulted in stable disease in 50% of dogs. | [8] |

| Dogs | Invasive Urinary Bladder Cancer | 0.3 mg/kg/day with mitoxantrone | 35.4% measurable response rate (1 complete response, 16 partial responses). | [21] |

| Dogs | Urogenital Tract Transitional Cell Carcinoma | Not specified, with carboplatin | 13% partial response and 54% stable disease. | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.

In Vitro Cell Proliferation Assay

-

Cell Culture: Culture cancer cell lines (e.g., human oral epithelial cells, prostate cancer cells) in appropriate media and conditions (e.g., 37°C, 5% CO2).[12][16]

-

Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 250, 500, 750 µM) for different time points (e.g., 24, 48, 72 hours).[16]

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692).[16]

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell proliferation relative to untreated controls.[16]

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat cancer cells with this compound as described above.

-

Cell Staining: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Animal Tumorigenesis Study

-

Animal Model: Utilize a relevant animal model, such as Mlh1/Apc mice for intestinal cancer.[3]

-

Carcinogen Induction (if applicable): For chemically induced cancer models, administer a carcinogen such as N-butyl-N-(4-hydroxybutyl)-nitrosamine for bladder cancer.[18]

-

This compound Administration: Administer this compound in the diet at specified concentrations (e.g., 60 ppm).[3]

-

Tumor Assessment: At the end of the study period, euthanize the animals and carefully dissect the target organs. Count and measure the tumors.

-

Histopathological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to confirm tumor pathology.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes involved in this compound's action can aid in understanding its multifaceted role in cancer chemoprevention.

Caption: this compound's COX-dependent mechanism of action.

Caption: Key COX-independent pathways modulated by this compound.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound and other cyclooxygenase inhibitors: potential for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The relevance of this compound for the prevention and treatment of nonmelanoma skin cancer and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Protective potential of this compound on human peripheral blood mononuclear cells against the suppressive capacity of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular analysis of the effects of this compound and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound inhibits Masitinib-induced cyclooxygenase 2 expression in oral squamous cell carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Frontiers | Repurposing this compound enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Anti-tumor effect of non-steroidal anti-inflammatory drugs on human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

Investigating the Analgesic Effects of Piroxicam in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction